molecular formula C11H11ClO2 B2511344 2-Chloro-1-chroman-6-yl-ethanone CAS No. 889939-45-1

2-Chloro-1-chroman-6-yl-ethanone

Cat. No.: B2511344
CAS No.: 889939-45-1
M. Wt: 210.66
InChI Key: ORIACXUZFZHMIG-UHFFFAOYSA-N
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Description

2-Chloro-1-chroman-6-yl-ethanone (also known as 2-chloro-1-chroman-6-yl ethanone or 2-CCE) is an organic compound belonging to the chroman family of compounds. It is a colorless, volatile liquid with a strong odor. 2-CCE has a wide range of industrial and scientific applications, including its use as a reagent in organic synthesis, as a solvent for organic compounds, and as a chromatographic stationary phase. It is also used as a building block in the synthesis of other organic compounds.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Achmatowicz Rearrangement : 2-Chloro-1-(furan-2-yl) ethanol, a related compound, undergoes Achmatowicz rearrangement to produce 2-(chloromethyl)-6-hydroxy-2H-pyran-3 (6H)-one. This showcases its potential in complex organic syntheses (Gerçek, 2007).

  • Intermediate in Organic Synthesis : The compound serves as a key intermediate in the synthesis of various complex organic molecules. For instance, it is used in the preparation of novel 1,2-dihydro-4-phenyl-quinolines, indicating its versatility in organic chemistry (Walter, 1994).

Biocatalysis and Medicinal Chemistry

  • Enantioselective Synthesis : A study demonstrated the use of 2-chloro-1-(2,4-dichlorophenyl) ethanone in the highly enantioselective synthesis of a chiral intermediate for the antifungal agent Miconazole. This highlights its application in producing chiral drugs with high specificity (Miao et al., 2019).

  • Antimicrobial Activity : Compounds synthesized from 2-chloro-1-(1H-imidazole-1-yl)-ethanone, a related chemical, have been shown to exhibit significant antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents (Patel et al., 2011).

Catalysis and Industrial Applications

  • Agricultural Fungicide Production : 2-Chloro-1-(1-chlorocyclopropyl)ethanone, a related compound, is used in the synthesis of prothioconazole, an important agricultural fungicide. This indicates its role in the synthesis of products critical to agriculture (Ji et al., 2017).

  • Green Chemistry : The compound's derivatives have been synthesized using microwave-assisted green chemistry techniques, highlighting its role in environmentally friendly chemical processes (Soares et al., 2015).

Safety and Hazards

When handling 2-Chloro-1-chroman-6-yl-ethanone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Properties

IUPAC Name

2-chloro-1-(3,4-dihydro-2H-chromen-6-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c12-7-10(13)8-3-4-11-9(6-8)2-1-5-14-11/h3-4,6H,1-2,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIACXUZFZHMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)CCl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Aluminium chloride (III) (1.9 g, 14.25 mmol) was added portion wise at 0° C. to a solution of 3,4-dihydro-2H-1-benzopyran (9a) (450 mg, 3.35 mmol) and 2-chloroacetyl chloride (270 μL, 3.4 mmol) in dichloromethane (10 mL). After 3 hours, the mixture was quenched by a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate (3×20 mL). The organic layer was washed with brine, dried over sodium sulfate, filtered and evaporated under reduced pressure. The residue was purified by flash chromatography on silica gel (dichloromethane/cyclohexane 40/60) to afford the desired product (9b) as a white yellow oil (250 mg, 1.19 mmol, 35%).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
270 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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